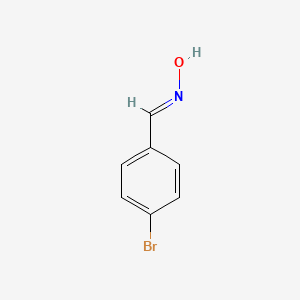

4-Bromobenzaldehyde oxime

Description

Overview of Oxime Derivatives in Contemporary Organic Chemistry

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org Depending on the starting carbonyl compound, oximes are classified as aldoximes (from aldehydes) or ketoximes (from ketones). numberanalytics.com

The significance of oxime chemistry in modern organic synthesis is substantial. numberanalytics.com Oximes serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including amines, nitriles, and various heterocyclic compounds. numberanalytics.comtestbook.com Their versatility stems from the fact that the oxime functional group can be readily converted into other functional groups through reactions like the Beckmann rearrangement, which transforms oximes into amides. wikipedia.orgtestbook.com

Furthermore, oxime derivatives are utilized in diverse fields such as medicinal chemistry, materials science, and agriculture. numberanalytics.comnih.gov In medicinal chemistry, they are investigated for potential therapeutic applications. smolecule.com In materials science, they are used in the synthesis of polymers. numberanalytics.comtestbook.com The ability of oximes to form stable complexes with various metal ions has also led to their use in coordination chemistry and as catalysts. nih.govrsc.org

Recent research has also focused on the generation and application of oxime radicals (iminoxyl radicals) in organic synthesis. rsc.orgd-nb.info These reactive intermediates can participate in a variety of selective reactions, including oxidative cyclization and functionalization, opening new avenues for the construction of complex molecular architectures. d-nb.info

The Strategic Importance of 4-Bromobenzaldehyde (B125591) Oxime as a Key Building Block in Synthetic Strategies

4-Bromobenzaldehyde oxime holds strategic importance as a building block in organic synthesis due to its unique structural features. evitachem.comsmolecule.com The molecule contains two key reactive sites: the oxime group and the bromine-substituted aromatic ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. cymitquimica.com

The oxime functional group can undergo several important reactions. For instance, it can be dehydrated to form the corresponding nitrile, 4-bromobenzonitrile (B114466). evitachem.com It can also participate in the Beckmann rearrangement to yield a substituted amide. smolecule.com Furthermore, the oxime moiety can be involved in cyclization reactions to create various heterocyclic compounds. smolecule.com

The bromine atom on the benzene (B151609) ring provides another handle for synthetic modifications. cymitquimica.com It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds and the construction of more elaborate molecular frameworks. The presence of the bromine atom also influences the reactivity of the aromatic ring. cymitquimica.com

This versatility makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com Researchers can modify either the oxime group or the bromophenyl moiety to create a diverse library of compounds for screening and development. smolecule.com Its utility is further enhanced by its role in crystal engineering, where it can form hydrogen bonds and influence the self-assembly of molecules into specific crystal structures. smolecule.com

A common synthesis method for this compound involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in a solvent like ethanol (B145695). evitachem.com This reaction is typically efficient, often achieving high yields. evitachem.com

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | White solid |

| Melting Point | ~113.5-114.1 °C |

This table contains general information about this compound.

Evolution of Research Perspectives on Aromatic Oximes

Research interest in aromatic oximes has evolved significantly since their discovery in the 19th century. numberanalytics.comnih.gov Initially, their chemistry was primarily focused on their formation from aromatic aldehydes and ketones and their basic characterization. wikipedia.org Over time, the synthetic utility of aromatic oximes became a major area of investigation.

A key development was the exploration of the Beckmann rearrangement, a reaction that converts an oxime into an amide. wikipedia.org This reaction has become a cornerstone of organic synthesis, providing a pathway to nitrogen-containing compounds. testbook.com The ability to convert aromatic aldoximes into nitriles through dehydration has also been extensively studied and utilized. evitachem.com

In recent decades, research has expanded into more specialized areas. The coordination chemistry of aromatic oximes has gained prominence, with studies focusing on their ability to form complexes with various metals. nih.govrsc.org These metal complexes have shown potential applications in catalysis and materials science. nih.gov

Another significant advancement is the study of oxime radicals, also known as iminoxyl radicals. d-nb.infonih.gov The generation of these radicals from aromatic oximes and their subsequent reactions have opened up new possibilities for C-H functionalization and the synthesis of complex heterocyclic systems. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Insights for 4 Bromobenzaldehyde Oxime Formation

Classical Oximation Approaches from 4-Bromobenzaldehyde (B125591) Precursor

The classical synthesis of 4-Bromobenzaldehyde oxime involves the direct reaction of 4-Bromobenzaldehyde with a hydroxylamine (B1172632) salt. This nucleophilic addition-elimination reaction is a well-established and straightforward method, though its efficiency is heavily influenced by the specific reaction parameters.

Optimization of Reaction Conditions with Hydroxylamine Salts

The oximation of 4-Bromobenzaldehyde is most commonly performed using hydroxylamine hydrochloride (NH₂OH·HCl) as the reagent. The optimization of this reaction typically involves adjusting the stoichiometry of the reactants, temperature, and reaction time to maximize the yield and purity of the product.

One established procedure involves reacting 4-Bromobenzaldehyde with hydroxylamine hydrochloride in ethanol (B145695) at room temperature (20°C) for one hour, which proceeds stereoselectively. scielo.br Another common approach utilizes a mixture of the aldehyde (5.0 mmol) and a twofold excess of hydroxylamine hydrochloride (10 mmol) in dichloromethane (CH₂Cl₂). In this method, a base such as pyridine (B92270) is added, and the reaction is stirred at room temperature for an extended period of 20 hours, resulting in a high yield of 87%. tandfonline.com The longer reaction time ensures the completion of the reaction, especially when dealing with less reactive substrates or when aiming for near-quantitative conversion.

These classical methods, while effective, often require stoichiometric amounts of reagents and can involve long reaction times or the use of bases like pyridine.

Role of Solvents and pH Control in Reaction Efficiency

The choice of solvent and the control of pH are critical factors in the synthesis of oximes. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine. However, the hydroxylamine nucleophile can also be protonated at low pH, rendering it non-nucleophilic. Therefore, maintaining an optimal pH is crucial for reaction efficiency.

For aldehyde oximation, the suitable pH of the reaction system is preferably between 3 and 7. ijisrt.com This is often achieved by using a buffer or by adding a base to neutralize the HCl liberated from hydroxylamine hydrochloride. Pyridine is frequently used for this purpose, acting as both a base and a solvent in some cases. tandfonline.com The use of sodium carbonate is another effective strategy. In solid-state grinding methods, anhydrous sodium carbonate is necessary to drive the reaction to completion, increasing the yield from 12% in its absence to 95%. acs.org

The solvent plays a multifaceted role, influencing the solubility of reactants and the reaction rate. Polar protic solvents like ethanol are commonly used as they can solvate both the aldehyde and the hydroxylamine salt. scielo.br Dichloromethane is another effective solvent, particularly when used in conjunction with a base like pyridine to sequester the liberated acid. tandfonline.com The reaction rate can be significantly enhanced in water due to factors like hydrophobic packing and solvent polarity. tandfonline.com

Catalytic Strategies for Enhanced Oxime Synthesis

To improve the efficiency and sustainability of oxime synthesis, various catalytic strategies have been developed. These methods utilize either metal salts or acid catalysts to accelerate the reaction, often under milder conditions and with higher yields compared to classical approaches.

Main Group Metal Salt Catalysis (e.g., BaCl₂, MnCl₂·4H₂O)

Main group metal salts have emerged as effective catalysts for the oximation of carbonyl compounds. Barium chloride (BaCl₂) has been shown to be a convenient and efficient catalyst for this transformation. In a study, the oximation of various aldehydes, including benzaldehyde (B42025) as a model compound, was achieved in excellent yields (93-98%) using a system of hydroxylamine hydrochloride and BaCl₂ in refluxing ethanol. The reaction for benzaldehyde was completed in just 30 minutes, highlighting the catalytic efficacy of BaCl₂. orientjchem.org

Similarly, manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) is an inexpensive, low-toxicity, and environmentally friendly catalyst for the synthesis of methoximes from aromatic aldehydes and ketones. This method provides good to excellent yields under mild conditions (50°C in ethanol) with low catalyst loading and without the need for additional ligands. royalsocietypublishing.org Although metal-mediated catalytic oximation has been considered relatively uncommon, these examples demonstrate its significant synthetic potential. royalsocietypublishing.org

Acid-Catalyzed Oximation (e.g., Oxalic Acid, Heteropoly Acids like Preyssler Anion)

Acid catalysis is a cornerstone of oximation reactions. While strong mineral acids can be used, milder organic acids and solid acid catalysts offer advantages in terms of selectivity and ease of handling. Oxalic acid has been demonstrated as an effective catalyst for the oximation of a variety of aldehydes and ketones. For the synthesis of this compound, the reaction with hydroxylamine hydrochloride in the presence of oxalic acid in refluxing acetonitrile was completed in 55 minutes, yielding 95% of the pure product. orientjchem.org This method provides a convenient and high-yield pathway to the desired oxime.

Heteropoly acids (HPAs), such as those with a Preyssler anion structure ([NaP₅W₃₀O₁₁₀]¹⁴⁻), are known for their strong Brønsted acidity and thermal stability, making them attractive catalysts for various organic transformations. The Preyssler anion, in both homogeneous and silica-supported heterogeneous forms, has been shown to effectively catalyze the oxidation of aromatic aldehydes. scielo.br While its direct application in the oximation of 4-Bromobenzaldehyde is not extensively detailed, its established activity in reactions involving aromatic aldehydes suggests its potential as a highly efficient and reusable catalyst for oxime synthesis under green conditions. scielo.br

Sustainable and Energy-Efficient Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing sustainable and energy-efficient methods for oxime synthesis. These protocols aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify reaction procedures.

A prominent eco-friendly approach is the use of solvent-free or "grindstone" chemistry. In this method, the solid reactants, 4-Bromobenzaldehyde and hydroxylamine hydrochloride, are ground together at room temperature, often with a catalyst or a solid base. One such protocol uses Bi₂O₃ as a catalyst, achieving quantitative yields of oximes from various aldehydes in just 1.5 to 3 minutes without any solvent. acs.org Another solvent-free method involves grinding the aldehyde with hydroxylamine hydrochloride and anhydrous sodium carbonate, leading to high yields in a very short time. acs.org

Microwave-assisted synthesis offers a significant reduction in reaction time and energy consumption. The microwave-assisted reaction of aldehydes with hydroxylamine hydrochloride in the presence of Na₂CO₃ under solvent-free conditions yields the corresponding oximes exclusively with 100% conversion in just 5 minutes at 100 W. royalsocietypublishing.org

The use of water as a reaction medium is another key green chemistry strategy. An efficient method for the conversion of aldehydes to aldoximes has been developed using a Hyamine® catalyst in water at ambient temperature, offering high yields and short reaction times. tandfonline.com Furthermore, a catalyst-free synthesis of aryl oximes has been demonstrated in mineral water at room temperature. The presence of natural salts in mineral water was found to promote the reaction, allowing for the synthesis of oximes from various aryl aldehydes in quantitative yields within 10 minutes. scielo.br These aqueous and solvent-free methods represent significant advancements towards more sustainable chemical synthesis.

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Classical Oximation | NH₂OH·HCl, Pyridine | Dichloromethane | Room Temp. | 20 h | 87% | tandfonline.com |

| Acid Catalysis | NH₂OH·HCl, Oxalic Acid | Acetonitrile | Reflux | 55 min | 95% | orientjchem.org |

| Microwave-Assisted | NH₂OH·HCl, Na₂CO₃, TiO₂ | Solvent-free | 100 W | 5 min | 80% | royalsocietypublishing.org |

| Aqueous Synthesis | NH₂OH·HCl | Mineral Water/Methanol | Room Temp. | 10 min | >95% | scielo.br |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering substantial improvements over conventional heating methods. nih.gov The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final product. arkat-usa.orgjyoungpharm.org In the context of this compound synthesis, microwave energy is directly absorbed by the polar reactants, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer avoids the slow and uneven heating associated with classical oil baths, which rely on convection currents. mdpi.com

The synthesis of oximes from aldehydes or ketones is a reaction that benefits significantly from microwave irradiation. Studies on related heterocyclic compounds have demonstrated that microwave assistance can shorten reaction times from hours to mere minutes and improve yields substantially. arkat-usa.org For the formation of this compound, a mixture of 4-bromobenzaldehyde, hydroxylamine hydrochloride, and a suitable base in a polar solvent like ethanol can be subjected to microwave irradiation. The high efficiency of this method often leads to cleaner reactions with fewer side products, simplifying the purification process. jyoungpharm.org A specific non-thermal microwave effect has been noted in similar reactions, which contributes to a dramatic enhancement of reactivity beyond what is achievable by conventional heating at the same temperature. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 2-4 hours) | Minutes (e.g., 3-5 minutes) |

| Temperature | Typically reflux temperature of the solvent | Controlled temperature (e.g., 100°C) |

| Yield | Good to excellent | Often higher and more consistent |

| Energy Efficiency | Lower | Higher |

| Work-up | Standard extraction and purification | Often simplified due to cleaner reaction |

Solvent-Free Reaction Environments

In alignment with the principles of green chemistry, solvent-free reaction conditions for the synthesis of this compound present a sustainable alternative to traditional methods. These techniques minimize or eliminate the use of volatile and often hazardous organic solvents, reducing environmental impact and operational costs.

One prominent solvent-free method is mechanochemistry , which involves the use of mechanical force (e.g., grinding in a ball mill) to initiate chemical reactions. A robust and facile mechanochemical pathway for the conversion of aldehydes to oximes has been developed using hydroxylamine and a solid base like sodium hydroxide (B78521). rsc.org In a typical procedure, 4-bromobenzaldehyde, hydroxylamine hydrochloride, and sodium hydroxide are ground together in a milling vessel. The mechanical energy facilitates intimate contact between the reactants, leading to the formation of the oxime in high yield without the need for any solvent. This method is suitable for a wide range of aromatic aldehydes. rsc.org

Another eco-friendly approach involves conducting the reaction in mineral water. Research has shown that various aryl aldehydes can be quantitatively converted to their corresponding oximes within minutes at room temperature using mineral water as the reaction medium, without the need for any catalyst. ias.ac.in The salts present in mineral water, such as carbonates and sulfates, are believed to activate the amine source, facilitating the reaction with the aldehyde. ias.ac.in

| Method | Reactants | Conditions | Time | Yield |

| Mechanochemical | 4-Bromobenzaldehyde, NH₂OH·HCl, NaOH | Ball milling, room temperature | Short (e.g., 10-20 min) | Quantitative |

| Mineral Water | 4-Bromobenzaldehyde, NH₂OH·HCl | Stirring in mineral water, room temp. | 10 min | Quantitative ias.ac.in |

Investigation of Reaction Mechanisms and Kinetics

Elucidation of Reaction Pathways

The formation of this compound from 4-bromobenzaldehyde and hydroxylamine follows a well-established reaction pathway known as condensation, which is characteristic of the reaction between carbonyl compounds and amine derivatives. masterorganicchemistry.com The mechanism can be described in a two-stage process: addition followed by elimination.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. youtube.com The lone pair of electrons on the nitrogen atom forms a new C-N bond. Simultaneously, the pi electrons of the carbonyl double bond (C=O) move to the oxygen atom, which acquires a negative charge. This results in the formation of a tetrahedral intermediate, known as a carbinolamine. masterorganicchemistry.comyoutube.com

Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable oxime product. youtube.com This step is typically acid-catalyzed. A proton transfer occurs, protonating the hydroxyl group to make it a better leaving group (H₂O). Subsequently, the lone pair on the nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond (C=N), and a final deprotonation step yields the neutral oxime. youtube.comkhanacademy.org

Kinetic Studies on Aldehyde-to-Oxime Conversion

The kinetics of the conversion of aldehydes to oximes are influenced by several factors, most notably pH and the presence of catalysts. Under neutral physiological conditions, the reaction between an aldehyde and an aminooxy group to form an oxime is generally slow. nih.govresearchgate.net

The reaction rate is highly pH-dependent. The formation of the carbinolamine intermediate is favored at higher pH where the concentration of the free nucleophile (hydroxylamine) is greater. However, the subsequent dehydration step is acid-catalyzed and is therefore faster at lower pH. This results in a bell-shaped rate-pH profile, with the maximum reaction rate typically occurring in a mildly acidic environment (pH ~4-5).

To accelerate the reaction at neutral pH, nucleophilic catalysts such as aniline are often employed. nih.gov Aniline catalysis proceeds via the formation of a highly reactive protonated Schiff base intermediate with the aldehyde. This intermediate is more susceptible to attack by the hydroxylamine than the original aldehyde, significantly increasing the rate of oxime formation. researchgate.net Kinetic studies on the aniline-catalyzed reaction of various aromatic aldehydes show second-order rate constants (k₁) in the range of 10¹ to 10³ M⁻¹s⁻¹. nih.gov

While specific kinetic data for 4-bromobenzaldehyde is not always available, studies on differently substituted benzaldehydes provide valuable insight. The electronic nature of the substituent on the aromatic ring influences the electrophilicity of the carbonyl carbon and thus the reaction rate. Electron-withdrawing groups, such as the bromo group in 4-bromobenzaldehyde, generally increase the reactivity of the aldehyde towards nucleophilic attack, leading to faster reaction rates compared to unsubstituted benzaldehyde.

| Aldehyde | Catalyst | pH | Second-Order Rate Constant (k₁, M⁻¹s⁻¹) |

| Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 nih.gov |

| Substituted Benzaldehydes | Aniline | ~7.0 | Rate varies with substituent (electron-withdrawing groups generally increase the rate) |

Comprehensive Spectroscopic and Structural Characterization of 4 Bromobenzaldehyde Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy of 4-Bromobenzaldehyde (B125591) oxime reveals distinct signals corresponding to the different types of protons in the molecule: the aldoxime proton (CH=N-OH), the hydroxyl proton (N-OH), and the protons on the aromatic ring.

The aromatic region of the spectrum is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, giving rise to two distinct signals. These typically appear as doublets, a result of coupling between adjacent (ortho) protons. One doublet corresponds to the two protons ortho to the oxime group, while the other corresponds to the two protons ortho to the bromine atom.

The aldoxime proton gives rise to a singlet, as it has no adjacent protons to couple with. The chemical shift of this proton is typically found in the downfield region of the spectrum. Similarly, the hydroxyl proton of the oxime group also appears as a singlet, though its chemical shift can be variable and it may appear as a broad signal due to chemical exchange.

Published data from a study using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent reported the following chemical shifts: a singlet for the aldoxime proton at 8.08 ppm, two doublets for the aromatic protons at 7.52 ppm and 7.45 ppm (with a coupling constant, J, of 8.5 Hz), and a singlet for the hydroxyl proton at 7.34 ppm. rsc.org Another report provides slightly different values, also in CDCl₃, with quartets at 7.46 and 7.54 ppm and singlets at 7.83 and 8.11 ppm. rsc.org These minor variations can arise from differences in experimental conditions such as concentration and temperature.

Table 1: ¹H NMR Chemical Shift Data for 4-Bromobenzaldehyde Oxime in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.08 | Singlet (s) | 1H | Aldoxime Proton (CH=N) | rsc.org |

| 7.52 | Doublet (d) | 2H | Aromatic Protons | rsc.org |

| 7.45 | Doublet (d) | 2H | Aromatic Protons | rsc.org |

| 7.34 | Singlet (s) | 1H | Hydroxyl Proton (OH) | rsc.org |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In this compound, distinct signals are expected for the imine carbon (C=N), the carbon atom bonded to the bromine (C-Br), the two equivalent aromatic carbons adjacent to the oxime group, the two equivalent aromatic carbons adjacent to the bromine, and the carbon atom to which the oxime group is attached (ipso-carbon).

Due to the symmetry of the para-substituted ring, four signals are anticipated for the six aromatic carbons. The imine carbon typically resonates in the downfield region, around 149-150 ppm. The aromatic carbons' chemical shifts are influenced by the electronic effects of the substituents. The carbon atom directly bonded to the bromine atom (C-Br) is shielded, while the ipso-carbon attached to the electron-withdrawing oxime group is deshielded. Experimental data for (E)-4-bromobenzaldehyde oxime has identified signals at 149.5, 132.1, and 128.5 ppm. rsc.org The signal at 149.5 ppm is assigned to the imine carbon, while the other signals correspond to the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 149.5 | Imine Carbon (C=N) | rsc.org |

| 132.1 | Aromatic Carbon | rsc.org |

| 128.5 | Aromatic Carbon | rsc.org |

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between the signals of the adjacent aromatic protons, confirming their ortho relationship on the benzene ring. sdsu.edu No other correlations would be expected, as the aldoxime and hydroxyl protons are isolated from other protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). libretexts.org An HMQC/HSQC spectrum of this compound would display a cross-peak connecting the aldoxime proton signal to the imine carbon signal. It would also show correlations between each of the aromatic proton signals and their corresponding aromatic carbon signals, allowing for definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com This is particularly useful for connecting different parts of a molecule. In this case, an HMBC spectrum would show a correlation from the aldoxime proton to the ipso-carbon of the aromatic ring (a two-bond coupling) and potentially to the two ortho-aromatic carbons (a three-bond coupling). These correlations would firmly establish the connection between the oxime functional group and the 4-bromophenyl ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies.

An FT-IR spectrum provides a fingerprint of a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

The O-H stretching vibration of the oxime group typically appears as a broad band in the high-frequency region of the spectrum. The C=N (imine) stretching vibration gives a medium-intensity band. The aromatic ring is identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically produce a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers. Experimental data for the compound shows a prominent band at 3202 cm⁻¹, characteristic of the O-H stretch, along with bands for aromatic C=C stretching (1493 cm⁻¹) and other vibrations confirming the molecular structure. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3202 | O-H Stretch | rsc.org |

| 2922 | Aromatic C-H Stretch | rsc.org |

| 1493 | Aromatic C=C Stretch | rsc.org |

| 1393 | In-plane C-H Bend | rsc.org |

| 1317 | In-plane C-H Bend | rsc.org |

| 1067 | C-Br Stretch / Ring Vibration | rsc.org |

| 970 | N-O Stretch | rsc.org |

| 871 | Out-of-plane C-H Bend | rsc.org |

| 820 | Out-of-plane C-H Bend (para-substitution) | rsc.org |

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is complementary to FT-IR spectroscopy. A key difference is the selection rule: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Symmetrical and non-polar bonds often produce strong Raman signals. Therefore, the symmetric stretching or "breathing" mode of the para-substituted aromatic ring would be expected to be a prominent feature in the Raman spectrum. Furthermore, the C-Br stretching vibration, involving a heavy atom and a polarizable bond, would likely yield a strong and easily identifiable Raman band, providing further confirmation of the compound's structure.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, this analysis reveals characteristic absorption bands corresponding to π → π* transitions within the benzene ring and the C=N chromophore.

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the expected absorption maxima (λmax) can be inferred from the behavior of similar aromatic oximes. These compounds typically exhibit strong absorption in the ultraviolet region, generally between 250 and 300 nm. The presence of the bromine atom and the oxime group, both of which are auxochromes, can cause a bathochromic (red) shift compared to unsubstituted benzene. It has been noted that UV spectroscopy can be a tool to differentiate between the E and Z isomers of substituted benzaldehyde (B42025) oximes, as their different geometries can influence the electronic environment and thus the energy of electronic transitions.

Table 3.3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Solvent |

|---|

Note: The data in this table is predictive, based on the known spectroscopic behavior of analogous aromatic oximes.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The nominal molecular weight of this compound (C₇H₆BrNO) is approximately 200.03 g/mol .

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. jove.com This results in the molecular ion peak appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. jove.comdocbrown.info

Upon electron ionization, the molecular ion ([C₇H₆BrNO]⁺) is formed, which then undergoes fragmentation. The fragmentation of aromatic compounds often involves the loss of small, stable molecules or radicals. For this compound, the fragmentation pattern is expected to be influenced by the stability of the aromatic ring and the presence of the oxime and bromo substituents.

Predicted Fragmentation Pathways:

Loss of Hydroxyl Radical: Cleavage of the N-O bond could lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in a fragment ion at m/z [M-17]⁺.

Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (•Br, 79 or 81 Da), yielding a fragment at m/z [M-79/81]⁺.

Formation of Bromophenyl Cation: Fragmentation may lead to the formation of the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.

Loss of HCNOH: A rearrangement followed by fragmentation could lead to the loss of the entire oxime functional group as HCNOH (45 Da), leaving the bromophenyl cation.

Table 3.4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Identity | Notes |

|---|---|---|

| 199/201 | [C₇H₆BrNO]⁺ | Molecular ion peak (M/M+2) showing the characteristic 1:1 bromine isotope pattern. |

| 182/184 | [C₇H₅BrNO]⁺ | Loss of a hydrogen atom (M-1). |

| 155/157 | [C₆H₄Br]⁺ | Loss of the CH=NOH group. |

| 120 | [C₇H₆NO]⁺ | Loss of the bromine atom. |

Note: The m/z values in this table are predicted based on the structure and established fragmentation principles for brominated aromatic compounds.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not available in the reviewed literature, a detailed analysis can be predicted based on the known structures of closely related compounds, such as (E)-2-Bromobenzaldehyde oxime.

X-ray analysis of a suitable single crystal of this compound would be expected to reveal an (E)-configuration about the C=N double bond, which is generally more stable. The molecule is anticipated to be largely planar, with the oxime group and the bromine atom lying in or close to the plane of the benzene ring. This planarity maximizes π-system conjugation.

The analysis would yield precise bond lengths and angles. For instance, the C=N double bond of the oxime group is expected to have a length of approximately 1.29 Å, while the N-O single bond would be around 1.39 Å. The C-Br bond length would be in the region of 1.90 Å. The internal angles of the benzene ring would be close to 120°, with minor distortions due to the substituents.

Table 3.5.1: Predicted Bond Parameters for (E)-4-Bromobenzaldehyde Oxime

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=N | ~1.29 |

| Bond Length (Å) | N-O | ~1.39 |

| Bond Length (Å) | C-Br | ~1.90 |

| Bond Angle (°) | C-C(H)-N | ~121 |

Note: These values are based on data from the crystal structure of the isomeric compound (E)-2-Bromobenzaldehyde oxime and are representative of expected findings.

The crystal packing of this compound is expected to be dominated by strong hydrogen bonding. The hydroxyl group of the oxime is a hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. acs.org In the crystal structures of many related oximes, this leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H⋯N hydrogen bonds. acs.orgnih.gov This interaction forms a stable, cyclic R₂²(6) graph-set motif. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxime oxygen on an adjacent molecule (C-Br···O). acs.org

π-π Stacking: The planar aromatic rings may stack on top of each other, contributing to the stability of the lattice.

C-H···π Interactions: Hydrogen atoms on the aromatic ring can interact with the π-electron system of a neighboring ring.

These combined interactions would create a stable, three-dimensional supramolecular network.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.orgwisc.edu These different forms, or polymorphs, can have different physical properties. Organic molecules are often prone to polymorphism, which can arise from different packing arrangements or from different conformations of the molecule in the solid state (conformational polymorphism). nih.govsfasu.edu

There are no specific studies on the polymorphism of this compound reported in the surveyed literature. However, the potential for polymorphism exists. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could potentially lead to different crystal forms. For example, one polymorph might be stabilized by the O-H···N dimer motif, while another might feature a catemeric chain of hydrogen bonds. acs.orgnih.gov

Growth of single crystals suitable for X-ray diffraction is typically achieved by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol (B145695) or ethyl acetate. The specific conditions would need to be optimized to obtain crystals of sufficient size and quality for analysis.

Chemical Transformations and Reaction Pathways of 4 Bromobenzaldehyde Oxime

Stereochemical Considerations: Z/E Isomerism of the Oxime Moiety

The carbon-nitrogen double bond of the oxime group in 4-bromobenzaldehyde (B125591) oxime gives rise to geometric isomerism, resulting in the existence of Z and E isomers. The orientation of the hydroxyl group relative to the 4-bromophenyl group defines these isomers, which can exhibit different physical properties and chemical reactivity.

The synthesis of 4-bromobenzaldehyde oxime from 4-bromobenzaldehyde and hydroxylamine (B1172632) often results in a mixture of E and Z isomers. researchgate.net The separation of these isomers can be achieved by techniques such as fractional crystallization or chromatography. maynoothuniversity.ie

Characterization and structural elucidation of the individual isomers are typically performed using spectroscopic methods. For instance, in ¹H NMR spectroscopy, the chemical shift of the proton attached to the imine carbon can differ between the E and Z isomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial proximity of the hydroxyl proton to the aromatic protons, thereby distinguishing between the two geometric forms. maynoothuniversity.ie X-ray crystallography provides unambiguous determination of the stereochemistry in the solid state. Studies on similar oximes have shown that intermolecular hydrogen bonding can favor the crystallization of one isomer over the other. nih.gov For example, the E-isomer of some oximes is stabilized by intermolecular hydrogen bonds in the solid phase. nih.gov

Table 1: Spectroscopic Data for Isomer Characterization

| Spectroscopic Technique | E-Isomer Characteristic | Z-Isomer Characteristic |

|---|---|---|

| ¹H NMR | Distinct chemical shift for the C-H proton of the oxime | Different chemical shift for the C-H proton compared to the E-isomer |

| ¹³C NMR | The resonance signal for the hydroxyimino carbon appears downfield | The resonance signal for the hydroxyimino carbon appears upfield compared to the E-isomer maynoothuniversity.ie |

| NOE | Positive enhancement observed between the hydroxyimino proton and the Cα-substituent maynoothuniversity.ie | No enhancement observed between the hydroxyimino proton and the Cα-substituent maynoothuniversity.ie |

The ratio of Z to E isomers of this compound can be influenced by several factors during its synthesis and subsequent handling. The reaction conditions, including solvent, temperature, and the presence of catalysts, play a crucial role in determining the isomeric composition. researchgate.net

The interconversion between the E and Z isomers can be catalyzed by acids or bases. researchgate.net For example, treatment with hydrogen chloride or boron fluoride (B91410) has been shown to facilitate the isomerization of similar aldoximes. researchgate.net The thermodynamic stability of the isomers is also a key factor; often, one isomer is thermodynamically more stable than the other, and under equilibrium conditions, it will be the predominant form. wikipedia.orglibretexts.org Temperature can affect the position of this equilibrium. researchgate.net In some cases, photochemical methods using visible light and a photosensitizer can be employed to selectively convert the thermodynamically favored E isomer to the less stable Z isomer. organic-chemistry.org The choice between kinetic and thermodynamic control during a reaction can dictate the final product distribution. wikipedia.orgacs.org Kinetic control favors the product that is formed faster, while thermodynamic control favors the more stable product. wikipedia.org

Derivatization and Functional Group Interconversion

The oxime functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as amines, nitriles, and oxime ethers.

The reduction of this compound is a common method for the synthesis of 4-bromobenzylamine. This transformation involves the conversion of the C=N double bond and the N-O bond into single bonds with the addition of hydrogen. Various reducing agents can be employed to achieve this conversion.

Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. jove.comutc.edu Chemical reducing agents are also effective. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like zirconium(IV) chloride (ZrCl₄) supported on alumina (B75360) can rapidly reduce oximes to amines at room temperature. scispace.com Other hydride reagents like lithium aluminum hydride (LiAlH₄) are also capable of reducing oximes. jove.com

Table 2: Common Reagents for the Reduction of this compound

| Reagent/System | Conditions | Product |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, catalyst | 4-Bromobenzylamine |

| H₂/Raney Ni | Hydrogen gas, catalyst utc.edu | 4-Bromobenzylamine |

| NaBH₄/ZrCl₄/Al₂O₃ | Room temperature, solvent-free scispace.com | 4-Bromobenzylamine |

| LiAlH₄ | Ethereal solvent | 4-Bromobenzylamine jove.com |

The dehydration of this compound provides a direct route to 4-bromobenzonitrile (B114466), a valuable synthetic intermediate. guidechem.com This reaction involves the elimination of a molecule of water from the oxime functionality. A variety of dehydrating agents can be used to effect this transformation.

Common reagents for this purpose include acetic anhydride, thionyl chloride, and phosphorus pentoxide. More modern and milder methods have also been developed. For example, reagents like cyanuric chloride can be used for the dehydration of amides to nitriles, a similar transformation. tcichemicals.com Another approach involves heating the oxime in a solvent such as N,N-dimethylformamide (DMF), which can act as both a solvent and a catalyst for the dehydration. researchgate.net The reaction can also be carried out using methoxymethyl bromide in the presence of a base like triethylamine (B128534). lew.ro

Table 3: Selected Reagents for the Dehydration of this compound

| Reagent/System | Conditions | Product |

|---|---|---|

| Acetic Anhydride | Heating | 4-Bromobenzonitrile |

| Thionyl Chloride | Inert solvent | 4-Bromobenzonitrile |

| N,N-Dimethylformamide (DMF) | Heating at 135°C researchgate.net | 4-Bromobenzonitrile |

| Methoxymethyl Bromide/Et₃N | Reflux in THF lew.ro | 4-Bromobenzonitrile |

The hydroxyl group of this compound can be derivatized through O-alkylation and O-acylation reactions to form oxime ethers and esters, respectively. These derivatives are important in their own right and as intermediates for further synthetic transformations.

O-alkylation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. google.com The base, such as sodium hydroxide (B78521) or sodium methoxide, deprotonates the oxime to form the more nucleophilic oximate anion, which then reacts with the alkyl halide. google.com Phase-transfer catalysts can also be employed to facilitate this reaction. Another method involves the use of alcohols as alkylating agents in the presence of a heteropolyacid catalyst. rsc.org

O-acylation can be carried out using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the acid byproduct.

Table 4: Examples of O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide, base (e.g., NaOH, NaOMe) google.com | Oxime ether |

| O-Alkylation | Alcohol, H₃PW₁₂O₄₀ rsc.org | Oxime ether |

| O-Acylation | Acyl chloride or acid anhydride, base (e.g., pyridine) | Oxime ester |

Reactivity at the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for modifications, primarily through palladium-catalyzed cross-coupling reactions. Nucleophilic aromatic substitution is also a potential, though more challenging, pathway for functionalization at this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom of this compound serves as an excellent handle for such transformations. nih.govrsc.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to synthesize biaryl compounds. wikipedia.orgyonedalabs.com For this compound, this would involve the reaction with an aryl or vinyl boronic acid to replace the bromine atom with a new organic substituent. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyonedalabs.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species and in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org In this context, this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the para-position of the benzaldehyde (B42025) oxime core. researchgate.net The mechanism proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination to release the final product. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF (often with water) | 4-Arylbenzaldehyde Oxime |

| Heck | Alkene (e.g., Styrene, Butyl Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Vinylbenzaldehyde Oxime derivative |

Nucleophilic aromatic substitution (SNAF) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com Unlike SN1 and SN2 reactions, the SNAF mechanism typically proceeds via an addition-elimination pathway, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

For this reaction to be efficient, two main conditions must be met:

The presence of a good leaving group (halides like bromine are suitable).

The aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In this compound, the oxime group (-CH=NOH) is located para to the bromine atom. The oxime group is considered electron-withdrawing and can help stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is crucial for the reaction to proceed. However, the electron-withdrawing ability of an oxime is generally less pronounced than that of a nitro group (-NO₂), which is a classic activating group for SNAF reactions. chemistrysteps.comyoutube.com Consequently, nucleophilic aromatic substitution on this compound would likely require strong nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures to proceed at a reasonable rate.

Cycloaddition Reactions and Heterocycle Synthesis

The oxime functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, particularly through cycloaddition reactions.

One of the most important reactions of aldoximes is their conversion to nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates are typically generated in situ from the oxime and are immediately trapped by a dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction to form isoxazolines. nih.govedu.krdresearchgate.net

The process begins with the oxidation of this compound using a suitable oxidizing agent, such as diacetoxyiodobenzene (B1259982) or chloramine-T. mdpi.com This generates the corresponding 4-bromobenzonitrile oxide. This dipole then readily reacts with an alkene. The concerted cycloaddition leads to the formation of a 3-(4-bromophenyl)-substituted isoxazoline (B3343090) ring. mdpi.comchemtube3d.com This method is a highly effective way to construct this important heterocyclic scaffold, which is present in many biologically active molecules. nih.gov

| Reactant 1 | Reactant 2 (Dipolarophile) | Key Reagent (Oxidant) | Product |

|---|---|---|---|

| This compound | Alkene (e.g., Dimethyl-2-methylene glutarate) | Diacetoxyiodobenzene (DIB) | 3-(4-bromophenyl)isoxazoline derivative |

| This compound | Styrene | Chloramine-T | 3-(4-bromophenyl)-5-phenylisoxazoline |

Beyond isoxazolines, the oxime group of this compound can be utilized to synthesize other nitrogen-containing heterocycles. nih.govfrontiersin.org The versatility of the oxime functionality allows for its transformation into various intermediates suitable for cyclization. rsc.org

For example, oximes can participate in rhodium-catalyzed [2+2+2] cycloadditions with diynes to afford pyridine derivatives. nih.gov In this type of transformation, the C=N bond of the oxime acts as a dienophile. Such strategies expand the utility of this compound as a precursor for a wider range of heterocyclic structures, which are of significant interest in medicinal and materials chemistry. nih.gov Additionally, rearrangements and other transformations of the oxime group can provide access to amides and other nitrogen-containing functionalities that can serve as precursors for larger and more complex cyclic systems.

Advanced Research Applications and Computational Investigations

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 4-bromobenzaldehyde (B125591) oxime as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The oxime moiety can undergo various transformations, including rearrangement, reduction, and dehydration, while the bromo-substituted phenyl ring is amenable to numerous cross-coupling reactions, allowing for the construction of complex molecular architectures.

While direct applications of 4-bromobenzaldehyde oxime in final drug structures are not extensively documented, its role as a precursor to vital pharmaceutical intermediates is significant. One of the most important transformations of an aldoxime is its dehydration to a nitrile. This compound can be converted to 4-bromobenzonitrile (B114466), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. adpharmachem.com The parent compound, 4-bromobenzaldehyde, is widely used in the synthesis of active pharmaceutical ingredients (APIs), highlighting the importance of this structural motif in medicinal chemistry. adpharmachem.com

Furthermore, the oxime group itself is a critical functional group in medicinal chemistry. Oxime ethers, derived from oximes, are considered valuable scaffolds for pharmaceutical applications and the synthesis of heterocyclic compounds. nsf.gov The ability to modify the oxime's oxygen atom allows for the modulation of a molecule's biological activity.

The rigid structure and functional handles of this compound make it an attractive building block for the synthesis of novel organic materials. Organic building blocks are fundamental components used in the modular, bottom-up assembly of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs). sigmaaldrich.com

The parent aldehyde is a known precursor for these materials. beilstein-journals.org Similarly, this compound offers several strategic advantages:

The aromatic ring provides rigidity, essential for creating porous structures with high thermal stability.

The bromine atom is a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of extended, highly crosslinked polymer networks. researchgate.netrsc.org

The oxime group can be incorporated into polymer backbones or serve as a site for post-synthetic modification. For instance, the synthesis of advanced functional polymers from dioxime precursors demonstrates the utility of the oxime group in polymer chemistry. researchgate.net

The copper-catalyzed azide-alkyne cycloaddition, or "click" chemistry, is a powerful tool for creating porous organic polymers from tetrahedral building blocks, resulting in materials with permanent microporosity and high stability suitable for gas storage applications. northwestern.edu The structural motifs present in this compound are well-suited for derivatization into such "clickable" monomers.

4-Bromobenzaldehyde, the direct precursor to the oxime, is a foundational component in the synthesis of Schiff bases. These compounds, which contain an azomethine or imine group (-C=N-), are formed through the condensation of an aldehyde with a primary amine. sapub.orgnih.gov Aromatic Schiff bases are particularly stable and serve as highly versatile ligands in coordination chemistry. jocpr.com

Schiff base ligands are capable of coordinating with a wide range of metal ions through the imine nitrogen and other nearby donor atoms (like a hydroxyl group from a salicylaldehyde (B1680747) precursor), forming stable metal complexes. jocpr.comnih.gov These complexes are central to the development of coordination chemistry and have applications in catalysis, materials science, and medicine. sapub.orgnih.gov For example, Schiff base complexes derived from substituted aldehydes have shown promising antibacterial, antifungal, and antitumor activities. nih.govmdpi.com

The table below summarizes representative research on Schiff base metal complexes derived from bromo-substituted aromatic aldehydes.

| Ligand Precursors | Metal Ion(s) | Resulting Complex Structure (General) | Noted Applications |

| 5-bromo salicylaldehyde and 4-substituted amines | Co(II), Cu(II), Ni(II) | Metal-ligand complexes | Antimicrobial properties |

| 2-amino-6-methoxybenzothiazole and 2-nitro/chloro-benzaldehydes | Cu(II), Co(II), Ni(II), Cr(III), Fe(III) | Octahedral structures, [ML₂Cl₂] or [ML₂Cl(OH)] | Spectroscopic and magnetic studies |

| Phenylenediamine and Salicylaldehyde | Cu(II) | Copper chelate | Precursor techniques, potential biological activity |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. Theoretical modeling, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), allows researchers to predict electronic structures, analyze conformational landscapes, and establish relationships between a molecule's structure and its activity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate fundamental properties that govern its stability and reactivity. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For substituted benzaldehyde (B42025) oximes, the nature and position of substituents on the benzene (B151609) ring significantly influence these frontier orbitals. The electron-withdrawing bromine atom in the para-position of this compound lowers the energy of the HOMO, affecting the molecule's electron-donating capability.

DFT calculations also enable the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the oxime group is an electron-rich site, while the hydrogen of the hydroxyl group is an electron-poor site, indicating its potential role in hydrogen bonding.

Furthermore, DFT is used to predict reactivity. For instance, in photosensitized reactions of benzaldehyde oximes, the reaction mechanism can shift based on the electronic properties of the substituents. nih.govacs.org Compounds with electron-donating groups tend to react via an electron transfer-proton transfer (ET-PT) pathway, while those with electron-accepting groups, like the bromo-substituted oxime, may favor a hydrogen atom transfer (HAT) pathway or form different intermediates, leading to varied products such as the corresponding aldehyde or nitrile. nih.govacs.org

| Computational Parameter | Significance in Predicting Properties of this compound |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the electron-donating ability; influenced by the bromine substituent. |

| LUMO Energy | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites, predicting regions for intermolecular interactions. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which quantify the overall reactivity of the molecule. biointerfaceresearch.comconicet.gov.ar |

The primary goal of MD simulations for conformational analysis is to explore the potential energy surface of the molecule and identify its stable conformers. The simulation tracks the trajectory of each atom by solving Newton's equations of motion, allowing researchers to observe how the molecule folds and changes shape. Key to the structure of this compound are the rotatable bonds, particularly the C-C bond connecting the phenyl ring to the oxime group and the C=N-O-H dihedral angles.

MD simulations can reveal the preferred orientations (dihedral angles) of the oxime group relative to the bromophenyl ring. This analysis helps determine whether the molecule predominantly exists in a planar or non-planar conformation. The planarity can affect crystal packing, solubility, and the ability to interact with biological targets. The simulations can also characterize the E/Z isomerism of the oxime C=N double bond, confirming the stability of different stereoisomers. nih.gov Studies on other oximes have utilized MD simulations to investigate conformational preferences and the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not extensively documented, the principles of QSAR can be readily applied to predict the activity of its analogs.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to build a mathematical model that correlates these descriptors with their experimentally measured biological activity (e.g., insecticidal, antifungal, or anticancer effects). rsc.orgjst.go.jpniscpr.res.in

For derivatives of this compound, where modifications could be made to the phenyl ring or the oxime functional group, a QSAR model could predict their potency. The descriptors used in such a model would fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. The effect of different substituents (e.g., replacing bromine with other halogens or with electron-donating groups) would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are crucial for understanding how a molecule fits into a receptor's active site.

Hydrophobic Descriptors: Typically represented by the partition coefficient (logP), these descriptors quantify the molecule's lipophilicity, which is vital for its ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

QSAR studies on other brominated aromatic compounds and oxime esters have successfully identified key descriptors that influence their biological activities. rsc.orgnih.gov For example, in a study of oxime ester insecticides, descriptors related to the molecular shape and radial distribution function were found to be critical for activity. rsc.org A QSAR model for this compound derivatives could similarly guide the synthesis of new compounds with enhanced efficacy.

| Descriptor Type | Examples | Potential Relevance for this compound Derivatives |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Predicts reactivity and electrostatic interactions with biological targets. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the site of action. |

| Topological | Connectivity Indices, Wiener Index | Quantifies molecular size, shape, and degree of branching. |

Emerging Research Areas

Beyond established applications, this compound is a candidate for exploration in several emerging fields of chemical research, owing to its specific structural and chemical features.

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent intermolecular forces. The structure of this compound, featuring both a hydrogen bond donor (-OH group) and acceptors (N and O atoms), makes it an excellent candidate for forming ordered supramolecular assemblies. nih.gov

The primary interaction driving the self-assembly of oximes is hydrogen bonding. Crystal structure analyses of related molecules, such as 4-bromobenzamide (B181206) oxime, reveal the formation of centrosymmetric dimers through strong O-H···N hydrogen bonds between the oxime moieties of two molecules. researchgate.net Similar hydrogen bonding patterns are observed in other crystalline oximes, leading to the formation of extended one-dimensional chains or more complex networks. nih.gov It is highly probable that this compound engages in similar O-H···N or O-H···O hydrogen bonding to form stable, self-organized structures in the solid state. These interactions dictate the crystal packing, which in turn influences physical properties like melting point and solubility. The presence of the bromine atom can also lead to halogen bonding, another type of non-covalent interaction that can direct supramolecular assembly.

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Aldehydes, particularly those with low molecular weight, can be challenging to analyze due to their volatility and potential for poor chromatographic peak shape.

One common strategy to overcome this is to react the aldehyde with a derivatizing agent to form a more stable and easily detectable product. The reaction of an aldehyde with hydroxylamine (B1172632) or its derivatives to form an oxime is a classic and effective derivatization technique. wikipedia.org Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are widely used to convert aldehydes into their corresponding oxime derivatives prior to GC analysis. sigmaaldrich.comresearchgate.net The resulting oximes are typically less volatile, more thermally stable, and exhibit better chromatographic behavior. sigmaaldrich.com

While this compound itself is the product of such a reaction with 4-Bromobenzaldehyde, the underlying chemistry highlights its relevance in this field. The formation of oximes is a key step in the derivatization of aldehydes for enhanced detection, including in complex biological or environmental samples analyzed by HPLC-MS/MS. nih.gov The stability and specific fragmentation patterns of oxime derivatives in a mass spectrometer can improve the sensitivity and selectivity of analytical methods for aldehydes. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 4-Bromobenzaldehyde oxime, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride in an alkaline medium (e.g., NaOH or KOH). demonstrates a specific protocol where this compound is synthesized and further reacted with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Key optimization steps include:

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Identify the oxime proton (-C=N-OH) at δ 8–10 ppm and aromatic protons (δ 7.2–7.8 ppm for brominated benzene).

- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) stretches.

- Single-Crystal X-ray Diffraction : Resolve absolute configuration, as shown in for related oxime derivatives .

- GC-FTIR : Monitor dynamic isomerization (E/Z forms) during chromatographic separation .

Q. How can researchers confirm the novelty of synthesized this compound derivatives?

- Methodological Answer :

- Database Searches : Use Reaxys or SciFinder to compare melting points, spectral data, and synthetic routes with literature.

- Cross-Validation : If analytical data (e.g., NMR, X-ray) align with known compounds, cite prior studies; discrepancies indicate novelty .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in coordination chemistry or supramolecular assembly?

- Methodological Answer : The bromine atom:

- Enhances Electrophilicity : Facilitates nucleophilic attacks at the carbonyl carbon for Schiff base formation (e.g., cyclopropanecarbonyl chloride condensation in ).

- Directs Crystal Packing : Bromine’s steric bulk influences hydrogen-bonding networks (e.g., Br···H interactions in X-ray structures) .

- Comparative Studies : Replace bromine with non-halogenated groups (e.g., methyl) to assess electronic effects on ligand binding .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Structural Validation : Ensure compound identity through X-ray crystallography and HPLC purity checks .

- Assay Standardization : Control solvent polarity (e.g., DMSO vs. aqueous buffers) to prevent aggregation artifacts.

- Computational Docking : Use AutoDock Vina to correlate activity trends with binding affinities to target proteins .

Q. How can computational methods predict the tautomeric behavior of this compound in different solvent environments?

- Methodological Answer :

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Methodological Answer : Challenges include:

- Thermal Motion Artifacts : Collect data at 100 K to minimize disorder, as done in .

- Hydrogen Bond Ambiguity : Perform Hirshfeld surface analysis to quantify O-H···N and Br···H interactions.

- Refinement : Apply restraints in SHELXL for bromine positional disorder .

Methodological Notes

- Synthesis Optimization : Adjust reaction pH to 9–10 using NaOH to maximize oxime formation .

- Isomer Analysis : Use GC-FTIR with multivariate curve resolution to track E/Z interconversion under varying temperatures .

- Safety : Follow protocols in and for handling brominated aldehydes, including PPE and emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.